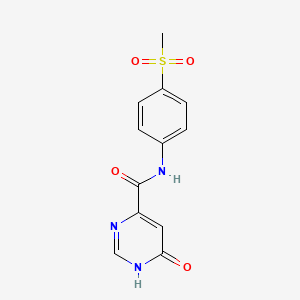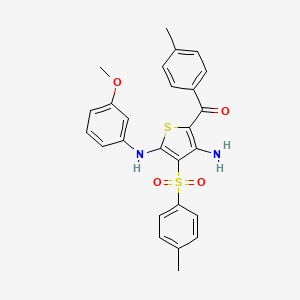
5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine is a basic structure in naturally occurring compounds, like nucleotides in DNA and RNA. It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of an amidine with an α,β-unsaturated carbonyl compound in the presence of a base .Molecular Structure Analysis
The pyrimidine ring provides a versatile scaffold that is able to engage in several types of interactions, including hydrogen bonding, aromatic stacking interactions, and dipole interactions .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrimidine derivative would depend on its specific structure. Generally, pyrimidines are aromatic and planar. They are also polar and capable of forming hydrogen bonds .科学的研究の応用
Supramolecular Structures
5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound that has been studied for its supramolecular structures. For example, compounds structurally similar to it have been observed to form isolated molecules, hydrogen-bonded chains, and chains of fused hydrogen-bonded rings, which could have implications in understanding intramolecular interactions and molecular design (Rezende et al., 2005).
Antimycobacterial Activity
Research has been conducted on derivatives of this compound for their potential antimycobacterial activity. Studies show that some derivatives exhibit low toxicity and various strengths of antimycobacterial activity, suggesting potential for further development into antimycobacterial drugs (Yushin et al., 2020).
Cardiovascular Applications
Certain derivatives of this compound are known for their L-type calcium channel blockade activity, making them effective in treating cardiovascular diseases. This property also extends to applications in cancer, epilepsy, and inflammatory disorders. Computational analysis of these compounds indicates potential as antihypertensive agents (Irshad et al., 2022).
Corrosion Inhibition
Studies have explored the use of derivatives of this compound as corrosion inhibitors for mild steel. Investigations into their molecular structure, electronic construction, and inhibition efficiency indicate potential applications in materials science (Hadi et al., 2018).
Luminescent Materials
These compounds have been studied for their aggregation-induced emission properties. The ability to change emission color by varying substituents suggests applications in developing efficient luminescent materials, potentially useful in sensing and imaging technologies (Mendigalieva et al., 2022).
作用機序
将来の方向性
特性
IUPAC Name |
5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCQNOXNWBHZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

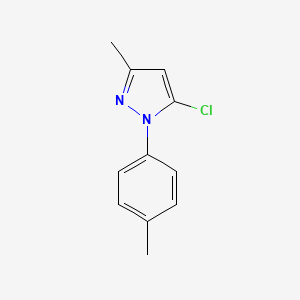
![3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020658.png)
![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3020661.png)
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B3020663.png)
![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3020664.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3020665.png)
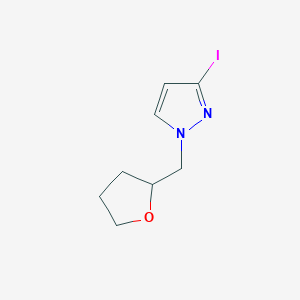
![6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020669.png)
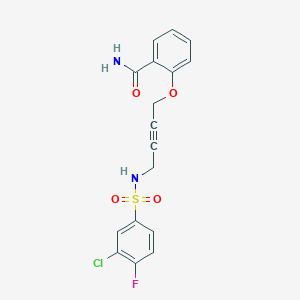
![7-[(2-Chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
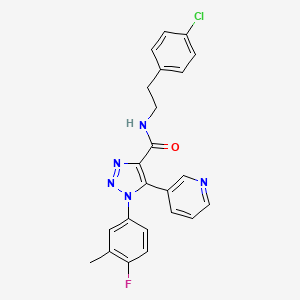
![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide](/img/structure/B3020677.png)
